molecular formula C28H46O B091374 Crinosterol CAS No. 17472-78-5

Crinosterol

Cat. No. B091374
CAS RN: 17472-78-5
M. Wt: 398.7 g/mol
InChI Key: OILXMJHPFNGGTO-SDMVIZLASA-N
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Description

Crinosterol is a natural steroidal compound that is found in a variety of plants, including soybeans, peanuts, and rice bran. It is a type of phytosterol, which is a plant-based compound that is structurally similar to cholesterol. Crinosterol has gained attention in recent years due to its potential health benefits, particularly in the area of cardiovascular health.

Scientific Research Applications

Identification in Mites

Crinosterol, identified in various species of mites, highlights the presence of unique sterol metabolisms in these arthropods. The compound's detection after mites were fed d(3)-methionine suggests interesting pathways in sterol biosynthesis, indicating crinosterol's role in the complex metabolic interactions within these organisms (Murakami et al., 2007).

Synthesis from Stigmasterol

An improved synthesis method for crinosterol and campesterol from stigmasterol has been demonstrated, utilizing Claisen rearrangement. This approach offers complete utilization of the starting steroid for producing 24alpha-methyl derivatives, providing insights into the versatile applications of crinosterol in chemical synthesis (Khripach et al., 2002).

Role in Alleviating Metal Stress in Plants

Studies reveal that 24-epibrassinolide, a brassinosteroid to which crinosterol is related, mitigates the harmful effects of Cr(VI) toxicity in plants. The application of this compound enhances growth and physiological attributes, modulates antioxidant responses, and improves the overall stress tolerance of plants, pointing towards crinosterol's potential in enhancing plant resilience against environmental stresses (Jan et al., 2020).

Pharmacological Potential in Marine Organisms

Crinoids, marine organisms from which crinosterol can be derived, exhibit significant pharmacological potential. Extracts from these organisms have shown notable antibacterial, anti-diabetic, anti-algal, and antioxidant activities. The presence of crinosterol in these extracts suggests its role in the bioactive properties of marine natural products (Raj et al., 2021).

Enhancement of Plant Growth and Stress Management

Brassinosteroids like crinosterol are highlighted for their role in plant growth and stress management. These compounds are crucial in modulating plant responses to various stresses, indicating their potential use in agriculture to improve crop resilience and productivity (Khripach et al., 2000).

properties

CAS RN

17472-78-5

Product Name

Crinosterol

Molecular Formula

C28H46O

Molecular Weight

398.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-9,18-20,22-26,29H,10-17H2,1-6H3/b8-7+/t19-,20-,22+,23+,24-,25+,26+,27+,28-/m1/s1

InChI Key

OILXMJHPFNGGTO-SDMVIZLASA-N

Isomeric SMILES

C[C@H](/C=C/[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

melting_point

150-151°C

Other CAS RN

474-67-9

physical_description

Solid

synonyms

crinosterol
delta25-crinosterol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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